1-(6-Fluoronaphthalen-2-yl)ethanone
Overview
Description
1-(6-Fluoronaphthalen-2-yl)ethanone is a chemical compound with the molecular formula C12H9FO . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring with a fluoro group at the 6th position and an ethanone group at the 1st position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.20 . It has a high GI absorption and is BBB permeant . It is soluble in water .Scientific Research Applications
Fluorescent Chemosensors
The compound 1-(6-Fluoronaphthalen-2-yl)ethanone, due to its structural characteristics, may find relevance in the development of fluorescent chemosensors. Chemosensors based on similar fluorophoric platforms, like 4-Methyl-2,6-diformylphenol (DFP), have demonstrated high selectivity and sensitivity towards various analytes, including metal ions and neutral molecules. The presence of formyl groups on such compounds provides ample opportunity for the modulation of sensing selectivity and sensitivity, underscoring the potential utility of this compound in developing new chemosensors P. Roy, 2021.
Organic Synthesis
Compounds with structural similarities to this compound are pivotal intermediates in organic synthesis. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, showcases the role of fluorinated intermediates in pharmaceutical synthesis. The development of practical synthesis methods for such intermediates from related compounds underlines the importance of this compound in the synthesis of medically relevant molecules Yanan Qiu et al., 2009.
Environmental and Health Safety
Research on novel brominated flame retardants, including compounds structurally related to this compound, underscores the ongoing need for understanding the environmental fate and potential health risks associated with fluorinated organic compounds. Such studies highlight the importance of evaluating the occurrence, toxicity, and persistence of fluorinated compounds in various matrices, including indoor air, consumer goods, and food, to ensure environmental and human health safety E. A. Zuiderveen et al., 2020.
Fluoroalkylation Reactions
The advancement of fluoroalkylation reactions in aqueous media, involving compounds like this compound, is crucial for introducing fluorinated functionalities into target molecules. These reactions are pivotal for the design of new pharmaceuticals, agrochemicals, and functional materials, demonstrating the compound’s role in the development of environmentally benign synthesis methods Hai‐Xia Song et al., 2018.
Mechanism of Action
Safety and Hazards
The safety data sheet for 1-(6-Fluoronaphthalen-2-yl)ethanone indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word for this compound is “Warning” and it has several precautionary statements including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .
Properties
IUPAC Name |
1-(6-fluoronaphthalen-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXWLEREQYRORU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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